molecular formula C11H11ClN2O2 B1458122 4-Chloro-6-(2-methoxyethoxy)quinazoline CAS No. 937263-67-7

4-Chloro-6-(2-methoxyethoxy)quinazoline

Cat. No.: B1458122
CAS No.: 937263-67-7
M. Wt: 238.67 g/mol
InChI Key: ZOHMQXJORBAWKE-UHFFFAOYSA-N
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Description

4-Chloro-6-(2-methoxyethoxy)quinazoline is an organic compound with the molecular formula C11H11ClN2O2. It is a derivative of quinazoline, a bicyclic compound that contains a benzene ring fused to a pyrimidine ring. This compound is known for its applications in medicinal chemistry, particularly in the synthesis of receptor tyrosine kinase inhibitors and other biologically active molecules .

Scientific Research Applications

4-Chloro-6-(2-methoxyethoxy)quinazoline is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

4-Chloro-6-(2-methoxyethoxy)quinazoline is an aurora 2 kinase inhibitor and PDGF inhibitor . It has antiproliferative activity .

Safety and Hazards

Exposure to 4-Chloro-6-(2-methoxyethoxy)quinazoline may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, and teratogenic effects . It is recommended to ensure adequate ventilation, avoid breathing vapours/dust, and avoid contact with eyes, skin, and clothing .

Future Directions

Derivatives of quinazolines, including 4-Chloro-6-(2-methoxyethoxy)quinazoline, constitute a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use . Today, new quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .

Biochemical Analysis

Biochemical Properties

4-Chloro-6-(2-methoxyethoxy)quinazoline plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been identified as an inhibitor of receptor tyrosine kinases (RTKs), which are essential for cell signaling and growth . The compound interacts with enzymes such as aurora kinase and platelet-derived growth factor (PDGF) receptors, inhibiting their activity and thereby affecting cellular proliferation and survival . These interactions are vital for its application in cancer therapy, where it helps to inhibit the growth of cancer cells.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the proliferation of cancer cells by targeting RTKs and other related pathways . Additionally, it affects gene expression by altering the transcriptional activity of genes involved in cell growth and apoptosis . These cellular effects make it a valuable tool in cancer research and therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding site of RTKs, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, leading to the suppression of cell proliferation and survival signals . Furthermore, the compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cellular functions, including reduced cell proliferation and increased apoptosis . These temporal effects are crucial for understanding its long-term impact on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects, including toxicity and damage to normal tissues . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, which can influence its overall efficacy and toxicity . Understanding these metabolic pathways is critical for predicting the compound’s behavior in vivo and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to plasma proteins . These factors determine the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Additionally, it can be directed to specific subcellular compartments, such as the nucleus, through targeting signals or post-translational modifications . This localization is crucial for its ability to modulate cellular processes and exert its therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(2-methoxyethoxy)quinazoline typically involves the reaction of 4-chloroquinazoline with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(2-methoxyethoxy)quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Comparison with Similar Compounds

4-Chloro-6-(2-methoxyethoxy)quinazoline can be compared with other quinazoline derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and therapeutic applications.

Properties

IUPAC Name

4-chloro-6-(2-methoxyethoxy)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-15-4-5-16-8-2-3-10-9(6-8)11(12)14-7-13-10/h2-3,6-7H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHMQXJORBAWKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC2=C(C=C1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 4-chloroquinazolin-6-ol (1.00 g, 5.54 mmol), triphenyl phosphine (1.45 g, 5.54 mmol) and 2-methoxyethanol (0.421 g, 5.54 mmol) in dichloromethane (83 mL) was added diisopropyl azodicarboxylate (1.18 g, 5.54 mmol). After stirring at room temperature for 16 hours, the mixture was concentrated under reduced pressure. The residue was chromatographed (30% ethyl acetate in hexanes) to provide the product (1.15 g, 87%) as white solid.
Quantity
1 g
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reactant
Reaction Step One
Quantity
1.45 g
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reactant
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0.421 g
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reactant
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1.18 g
Type
reactant
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Quantity
83 mL
Type
solvent
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Yield
87%

Synthesis routes and methods II

Procedure details

4-hydroxy-6-(2-methoxyethoxy)quinazoline (870 mg, 3.9 mmol) was reacted with POCl3 as described in Example 4A Step 2 to give 4-chloro-6-(2-methoxyethoxy)quinazoline (662 mg, 2.8 mmol, 71%). LC-MS (ESI) m/z 239 (M+H)+.
Quantity
870 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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